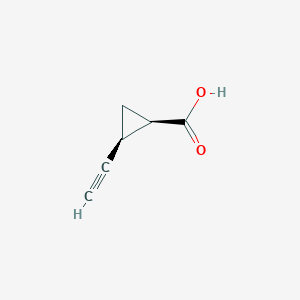
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzimidazole, a heterocyclic compound that has been used in a variety of fields, including medicine, agriculture, and materials science. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in nucleic acid synthesis. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a key component of DNA. By inhibiting thymidylate synthase, this compound can disrupt DNA synthesis and cell division, leading to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer. However, this compound can also have toxic effects on normal cells, particularly those that are rapidly dividing, such as bone marrow cells and intestinal epithelial cells.
实验室实验的优点和局限性
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure that allows for precise characterization. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of data and knowledge about its potential applications and limitations. However, there are also limitations to the use of this compound in laboratory experiments. This compound can be toxic to normal cells, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole. One area of focus is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of this compound, particularly its interactions with enzymes involved in nucleic acid synthesis. Additionally, researchers are exploring the potential applications of this compound in materials science, particularly as a building block for the synthesis of novel materials with unique properties. Finally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases.
合成方法
The synthesis of 1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4,5-diamino-2-methylpyrimidine with 5-fluorosalicylic acid in the presence of a catalyst such as boron trifluoride etherate or triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
科学研究应用
1-(5-Fluoropyrimidin-4-yl)-2-methylbenzimidazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In biochemistry, this compound has been used as a tool to study the mechanisms of enzyme-catalyzed reactions, particularly those involving nucleic acids. In materials science, this compound has been explored as a potential building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-9(13)6-14-7-15-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRAVATCUZRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=NC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2630666.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2630668.png)
![4-(2-{7-Thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2630670.png)
![N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2630671.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2630673.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2630674.png)

![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]acetamide](/img/structure/B2630676.png)
![6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2630677.png)
![2,6-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2630680.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)